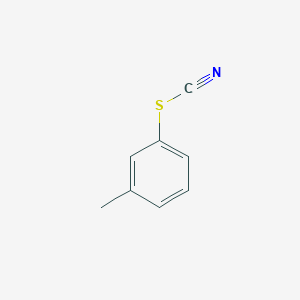

3-Methylphenyl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

5285-89-2 |

|---|---|

Molecular Formula |

C8H7NS |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

(3-methylphenyl) thiocyanate |

InChI |

InChI=1S/C8H7NS/c1-7-3-2-4-8(5-7)10-6-9/h2-5H,1H3 |

InChI Key |

KTTDDDSGUJOBOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylphenyl Thiocyanate and Its Derivatives

Direct Thiocyanation Strategies

Direct thiocyanation involves the introduction of the thiocyanate (B1210189) (-SCN) group onto an aromatic ring in a single step, typically through C-H functionalization or cross-coupling reactions. These methods offer an atom-economical alternative to traditional multi-step syntheses.

Copper-catalyzed reactions are at the forefront of aryl thiocyanate synthesis due to the low cost of copper, mild reaction conditions, and high functional group tolerance. rsc.org The Chan-Lam coupling, an oxidative cross-coupling reaction, provides a powerful tool for forming aryl carbon-heteroatom bonds. organic-chemistry.org This strategy typically involves the coupling of an arylboronic acid with a thiocyanate salt in the presence of a copper catalyst and an oxidant. rsc.orgorganic-chemistry.org For instance, the synthesis of a methylphenyl thiocyanate can be achieved by coupling the corresponding methylphenylboronic acid with a thiocyanate source like potassium thiocyanate (KSCN) or trimethylsilyl (B98337) isothiocyanate (TMSNCS). rsc.orgorganic-chemistry.org The general mechanism is believed to involve the formation of a copper(II) species which undergoes transmetalation with the arylboronic acid, followed by reaction with the thiocyanate nucleophile and subsequent reductive elimination to yield the aryl thiocyanate product. chemrevlett.com

A notable approach is the copper-catalyzed aerobic oxidative cross-coupling between arylboronic acids and KSCN. organic-chemistry.org This method utilizes molecular oxygen as a green and readily available oxidant. rsc.orgorganic-chemistry.org Another key strategy is the copper-catalyzed radical relay approach, which allows for the functionalization of benzylic C(sp³)–H bonds, expanding the scope to derivatives of 3-methylphenyl thiocyanate. chinesechemsoc.org

The choice of ligand is critical in copper-catalyzed thiocyanation, as it significantly influences the reaction's efficiency, yield, and, in some cases, regioselectivity. Ligands coordinate to the copper center, modulating its electronic properties and steric environment, which in turn affects the catalytic cycle.

In the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with KSCN, various nitrogen-based ligands have been screened. Studies have shown that 4-methylpyridine (B42270) serves effectively as both a ligand and a base, proving superior to other pyridines and bipyridyl ligands in specific systems. organic-chemistry.org For the coupling of arylboronic acids with TMSNCS, ligands like 2,2′-bipyridine (bpy) have been employed, with optimizations showing that the ligand-to-metal ratio is crucial for achieving high yields. rsc.orgchinesechemsoc.org For instance, a 1:1 molar ratio of CuI to L-proline was found to be optimal for certain N-arylation reactions, highlighting the importance of precise stoichiometric control. mdpi.com

The influence of ligands extends to controlling the site of reaction (regioselectivity). While direct thiocyanation of m-cresol (B1676322) derivatives would primarily be directed by the existing substituents, in more complex systems, ligands can override intrinsic substrate reactivity. organic-chemistry.org For example, in copper-catalyzed borylation reactions, N-heterocyclic carbene (NHC) ligands have been shown to favor the formation of the less common internal regioisomer by creating a sterically demanding environment around the copper center. chemrxiv.orgosti.gov This principle of ligand-controlled regioselectivity is a key area of ongoing research.

| Substrate | Thiocyanate Source | Copper Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-methylphenylboronic acid | KSCN | Cu(OAc)₂ | 4-Methylpyridine | 91 | organic-chemistry.org |

| 4-methoxylphenylboronic acid | TMSNCS | CuCl | L1 (a bipyridyl-type ligand) | 89 | rsc.org |

| 1-ethylnaphthalene (Benzylic C-H) | TMSNCS | CuOAc | 4,4'-dimethyl-2,2'-bipyridine (L4) | 17 | chinesechemsoc.org |

| 1-ethylnaphthalene (Benzylic C-H) | TMSNCS | CuOAc | 4,4'-di-tert-butyl-2,2'-bipyridine (L5) | 88 | chinesechemsoc.org |

| Methyl 3-amino-1-benzothiophene-2-carboxylate | Aryl Iodide (N-Arylation) | CuI | L-Proline | Moderate to High | mdpi.com |

The choice of oxidant and solvent is paramount for the success of copper-catalyzed oxidative coupling reactions. The oxidant is required to regenerate the active catalytic species, typically by oxidizing Cu(I) or Cu(II) to a higher oxidation state, while the solvent can influence solubility, reaction rate, and even selectivity.

Molecular oxygen (O₂) from the air is an ideal oxidant due to its low cost and environmental friendliness. rsc.orgorganic-chemistry.org It has been successfully used in the synthesis of aryl thiocyanates from arylboronic acids. organic-chemistry.org In other systems, more powerful chemical oxidants are necessary. For example, N-fluorobenzenesulfonimide (NFSI) has been employed as an oxidant in copper-catalyzed benzylic C–H thiocyanation. chinesechemsoc.orgresearchgate.net Other oxidants like K₂S₂O₈ and N-bromosuccinimide (NBS) have also been reported for specific thiocyanation reactions. acs.orgnih.gov

| Reaction Type | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aerobic cross-coupling of arylboronic acid | O₂ (0.2 MPa) | Acetonitrile | 91 | organic-chemistry.org |

| Cross-coupling of arylboronic acid | O₂ (balloon) | Acetonitrile | 89 | rsc.org |

| Benzylic C-H thiocyanation | NFSI | 1,2-Dichloroethane (DCE) | 17 | chinesechemsoc.org |

| Benzylic C-H thiocyanation | NFSI | 1,1,2,2-Tetrachloroethane (TCE) | 94 | chinesechemsoc.org |

| α-Thiocyanation of enaminones | NBS | Ethanol (EtOH) | 81 | acs.org |

| Benzylic C–H thiocyanation | NFSI | Ethyl Acetate (EtOAc) | 95 | epfl.ch |

To circumvent the use of transition metals, which can be costly and require removal from the final products, several metal-free thiocyanation methods have been developed. These approaches often rely on electrochemical synthesis or radical-mediated pathways, offering greener alternatives for C-S bond formation. lookchem.comrsc.orgjchemlett.com

Electrochemical methods provide a powerful and environmentally friendly route for the synthesis of thiocyanates. mdpi.com The direct S-cyanation of thiophenols (Ar-SH) to form aryl thiocyanates (Ar-SCN) can be achieved through anodic oxidation. In this process, the thiocyanate anion (SCN⁻) is oxidized at the anode to generate a highly reactive thiocyanate radical (·SCN) or thiocyanogen (B1223195) ((SCN)₂). nih.govmdpi.com This electrophilic species then reacts with the thiophenol to form the desired C-S bond.

The mechanism for the electrochemical oxidative thiocyanation involves the initial generation of the ·SCN radical at the anode. nih.gov This radical can then react with a thiophenol. This approach avoids the need for chemical oxidants, as the driving force for the reaction is provided by electrical potential, with electrons being the only byproduct. chemrevlett.com This method is advantageous for its mild conditions and high selectivity.

Metal-free radical thiocyanation offers a versatile pathway to aryl thiocyanates. These reactions are typically initiated by a chemical oxidant or by photoredox catalysis, both of which generate the key thiocyanate radical (·SCN) intermediate. jchemlett.comacs.org

One common approach involves the use of a chemical oxidant like sodium persulfate (Na₂S₂O₈) or Oxone to oxidize an inorganic thiocyanate salt, such as KSCN or NH₄SCN. jchemlett.comacs.org The resulting thiocyanate radical is a potent electrophile that can add to electron-rich aromatic compounds. acs.org A plausible mechanism involves the initial generation of the thiocyanate radical, which subsequently adds to the aromatic substrate to form a radical intermediate. This intermediate is then oxidized to a carbocation, which rearomatizes by losing a proton to yield the final thiocyanated product. acs.org

Visible-light photoredox catalysis has also emerged as a powerful tool for metal-free radical thiocyanation. jchemlett.com In this method, a photosensitizer (e.g., Rose Bengal or Eosin (B541160) Y) absorbs visible light and enters an excited state. This excited photosensitizer can then oxidize the thiocyanate anion to the thiocyanate radical, initiating the catalytic cycle. chemrevlett.comjchemlett.com These photocatalytic methods are often performed under very mild conditions at room temperature and offer high functional group tolerance. jchemlett.com

Radical-Mediated Thiocyanation Pathways

Sandmeyer-Type Thiocyanation of Aryldiazonium Salts

The Sandmeyer reaction is a classic and widely used method for synthesizing aryl thiocyanates from aryl amines, such as 3-methylaniline. wikipedia.orgwikipedia.org The reaction proceeds in two main stages: first, the conversion of the primary aromatic amine into an aryldiazonium salt, and second, the displacement of the diazonium group with a thiocyanate group using a copper(I) salt as a catalyst or reagent. wikipedia.org Specifically for thiocyanation, copper(I) thiocyanate (CuSCN) is the key reagent that facilitates the transformation of the aryldiazonium salt into the corresponding aryl thiocyanate. wikipedia.org

The Sandmeyer reaction is a prime example of a radical-nucleophilic aromatic substitution (S_RN_Ar). wikipedia.org The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the aryldiazonium salt. wikipedia.orgbyjus.com This transfer reduces the diazonium species, leading to the formation of an aryl radical and the release of a stable dinitrogen (N₂) molecule, which is a strong thermodynamic driving force for the reaction. wikipedia.orgbyjus.com

The resulting aryl radical then reacts with a copper(II) species, which is formed during the initial electron transfer. The thiocyanate ligand is transferred from the copper(II) complex to the aryl radical, yielding the final product, this compound, and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue. wikipedia.org The presence of biaryl compounds as byproducts in Sandmeyer reactions provides strong evidence supporting this radical-based mechanism. wikipedia.org

The Sandmeyer reaction is generally robust and demonstrates a wide substrate scope, tolerating a variety of functional groups on the aromatic ring of the aniline (B41778) precursor. pku.edu.cn Both electron-donating and electron-withdrawing groups are often well-tolerated. pku.edu.cn

However, the reaction is subject to certain limitations based on the nature and position of the substituents.

Steric Hindrance: Anilines bearing bulky substituents at the ortho-position to the amino group may react with lower efficiency, leading to diminished yields. pku.edu.cn

Side Reactions: The presence of nucleophilic groups on the aniline ring can lead to undesired side reactions. For example, anilines substituted at the C-4 position with groups like -NH₂ or -OH can undergo an initial thiocyanation followed by an intramolecular cyclization, resulting in the formation of heterocyclic products such as 1,3-benzothiazol-2-amines instead of the simple aryl thiocyanate. acs.orgnih.gov A similar intramolecular cyclization was observed with 3-aminophenol, which yielded a cyclic benzo[d] byjus.commasterorganicchemistry.comoxathiol-2-one derivative. acs.org

Heterocyclic Amines: While applicable, the thiocyanation of heteroaromatic amines via the Sandmeyer reaction often results in lower to moderate yields compared to their carbocyclic aniline counterparts. pku.edu.cn

| Substituted Aniline | Substituent Type | Observed Product/Outcome | Reference |

|---|---|---|---|

| 3-Methylaniline | Electron-Donating (Alkyl) | Forms the desired 4-thiocyanato-3-methylaniline product in good yield. | acs.org |

| 3-Aminobenzonitrile | Electron-Withdrawing (Nitrile) | Yields the corresponding aryl thiocyanate. | acs.org |

| 4-Chloroaniline | Electron-Withdrawing (Halogen) | Undergoes cyclization after thiocyanation at the C-2 position to form a 1,3-benzothiazol-2-amine derivative. | acs.orgnih.gov |

| 3-Aminophenol | Nucleophilic/Electron-Donating | Forms an unexpected cyclic benzo[d] byjus.commasterorganicchemistry.comoxathiol-2-one derivative via intramolecular reaction. | acs.org |

| Heterocyclic Amines | N/A | Generally provides low to moderate yields in Sandmeyer-type reactions. | pku.edu.cn |

*Data in this table is derived from mechanochemical thiocyanation studies but is illustrative of the types of reactivity patterns (e.g., cyclization) that can also be limitations in other thiocyanation methods, including the Sandmeyer reaction.

Indirect Synthetic Routes via Precursors and Subsequent Transformations

Beyond direct thiocyanation, aryl thiocyanates can be accessed through the chemical modification of related functional groups.

Conversion of Isothiocyanates to Thiocyanates

The conversion of an isothiocyanate (R-NCS) to its thiocyanate (R-SCN) isomer is a synthetically challenging transformation. chemrxiv.org The difficulty arises from thermodynamics; the isothiocyanate isomer is generally more stable than the thiocyanate. chemrxiv.org Consequently, the isomerization of thiocyanates to isothiocyanates is a more common and often spontaneous process, particularly for allyl and acyl derivatives. wikipedia.org

The synthesis of thiocyanates in the presence of the competing isothiocyanate pathway relies on kinetic control. chemrxiv.org For reactions involving a thiocyanate nucleophile, the initial site of attack determines the product. Attack by the "softer" sulfur atom leads to the kinetically favored thiocyanate, whereas attack by the "harder" nitrogen atom leads to the thermodynamically favored isothiocyanate. chemrxiv.org

In practice, the selective formation of thiocyanates from precursors that could also form isothiocyanates is often achieved with primary substrates. chemrxiv.org Secondary substrates tend to produce a mixture of both isomers, while tertiary substrates almost exclusively yield the more stable isothiocyanate. Therefore, the direct conversion of a pre-formed isothiocyanate back to a thiocyanate is not a standard synthetic route and requires overcoming a significant thermodynamic barrier. chemrxiv.orgnih.gov

Thiocyanation via C-O or C-S Bond Cleavage

The formation of the C-SCN bond can be effectively achieved by displacing a leaving group from a carbon atom, notably through the cleavage of C-O or C-S bonds. These methods provide alternative pathways to direct C-H functionalization, often starting from readily available alcohols, phenols, thiols, or their derivatives.

One established method involves the conversion of alcohols and thiols into their corresponding thiocyanates. A combination of triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), and ammonium (B1175870) thiocyanate (NH₄SCN) serves as a highly selective system for this transformation. organic-chemistry.org This approach is applicable to primary and secondary alcohols, as well as thiols, providing the desired thiocyanates under mild conditions. organic-chemistry.org Another strategy for cleaving C-O bonds utilizes sulfuryl fluoride (B91410) (SO₂F₂), which promotes a one-step synthesis of thiocyanates from a broad range of alcohols using ammonium thiocyanate as the thiocyanating agent. organic-chemistry.org

More recent innovations have focused on the cleavage of C-S bonds in precursors like sulfoxides and thioethers. An interrupted Pummerer reaction allows for the dealkylative cyanation of sulfoxides to yield thiocyanates under mild conditions. acs.org This reaction is tolerant of various substituents on the aryl ring, from electron-rich to electron-deficient systems. acs.org Furthermore, photocatalysis has emerged as a powerful tool for C-S bond manipulation. A novel strategy facilitates the direct S-H bond cyanation of thiols using inorganic thiocyanate salts, which proceeds through a C-S bond cleavage and reconstruction pathway. acs.orgresearchgate.net This metal-free and peroxide-free method leverages visible light to generate the thiocyanate products. researchgate.net

| Precursor Type | Key Reagents | Bond Cleaved | Description | Reference |

|---|---|---|---|---|

| Alcohols, Thiols | PPh₃, DEAD, NH₄SCN | C-O, C-S | A highly selective method for converting alcohols and thiols to thiocyanates. | organic-chemistry.org |

| Alcohols | SO₂F₂, NH₄SCN | C-O | A one-step conversion of a wide range of alcohols to thiocyanates. | organic-chemistry.org |

| Sulfoxides | Electrophilic activator | C-S | A dealkylative cyanation via an interrupted Pummerer reaction. | acs.org |

| Thiols | Inorganic thiocyanate salt, photocatalyst | C-S (reconstruction) | A direct photocatalytic S-H bond cyanation that proceeds without metals or peroxides. | researchgate.net |

| Thioethers | Aryl(cyano)-iodonium triflates | C-S | A transition-metal-free cross-coupling method using a hypervalent iodine reagent. | researchgate.net |

Multi-component Reactions Incorporating Thiocyanate Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates structural elements from each starting material. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govtandfonline.com The thiocyanate group, either from an inorganic salt like ammonium thiocyanate or as part of an organic molecule, can be a key building block in such reactions, typically leading to the synthesis of sulfur-containing heterocyclic derivatives rather than the simple aryl thiocyanate itself.

For instance, a three-component reaction between ammonium thiocyanate, aroyl chlorides, and ethyl carbazate (B1233558) under solvent-free conditions provides an efficient route to 1,2,4-triazole-3-thione derivatives. tandfonline.com Similarly, a one-pot reaction of ammonium thiocyanate, acyl chlorides, α-halocarbonyls, and enaminones has been developed for the synthesis of complex thiophene (B33073) derivatives. nih.gov

More advanced MCRs can create highly functionalized heterocycles. A copper(I)-catalyzed denitrogenative reaction involving α-thiocyanate ketones, terminal alkynes, and N-sulfonyl azides allows for the direct formation of fully substituted thiophenes. acs.org This domino process simultaneously forms C–N, C–S, and C–C bonds in a single operation. acs.org The Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry, can also incorporate a thiocyanate component, where hydrogen thiocyanate acts as the acid component to produce α-acylamino amides with a thiocyanate moiety. mdpi.com

| Reaction Name/Type | Key Components | Product Core | Significance | Reference |

|---|---|---|---|---|

| Three-component condensation | Ammonium thiocyanate, Aroyl chlorides, Ethyl carbazate | 1,2,4-Triazole-3-thione | Efficient, solvent-free synthesis of nitrogen- and sulfur-containing heterocycles. | tandfonline.com |

| Four-component one-pot synthesis | Ammonium thiocyanate, Acyl chlorides, α-Halocarbonyls, Enaminones | Thiophene | Facile, solvent-free synthesis of highly substituted thiophenes. | nih.gov |

| Copper-catalyzed domino reaction | α-Thiocyanate ketones, Terminal alkynes, N-Sulfonyl azides | Fully substituted thiophene | Simultaneous formation of multiple C-C and C-heteroatom bonds. | acs.org |

| Metal-free oxidative annulation | Aromatic amines, Benzaldehydes, NH₄SCN | 2-Arylbenzothiazole | Iodine-mediated synthesis using NH₄SCN as the sulfur source. | organic-chemistry.org |

Green Chemistry Approaches in Thiocyanate Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes for aryl thiocyanates. This includes the use of environmentally benign solvents and the development of sustainable, recyclable catalytic systems.

Solvent-Free or Low-Environmental-Impact Reaction Media

A significant step towards greener synthesis is the reduction or elimination of volatile organic solvents. Solvent-free methods, such as mechanochemistry, have proven highly effective for thiocyanation. The ball-milling of anilines, phenols, or indoles with ammonium persulfate and ammonium thiocyanate provides a rapid, mild, and solvent-free route to a wide variety of aryl thiocyanates. acs.org This method avoids the need for bulk solvent and often simplifies product workup. acs.org Simple grinding of reactants, for example, mixing an amine, ammonium thiocyanate, and an acid chloride, can also produce thiourea (B124793) derivatives efficiently without any solvent. asianpubs.org

When a solvent is necessary, water is an ideal green medium. Several protocols have been developed for the thiocyanation of aromatic compounds in aqueous systems. sapub.org These reactions often use an oxidant like hydrogen peroxide and a catalyst to proceed efficiently at room temperature. researchgate.net Ionic liquids have also been explored as environmentally attractive media. organic-chemistry.org They can act as both the solvent and the reagent, are non-volatile, and can often be recycled, representing a significant improvement over traditional organic solvents. organic-chemistry.orgmdpi.com

| Reaction Medium | Methodology | Substrates | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Mechanochemistry (Ball-Milling) | Anilines, Phenols, Indoles | Short reaction times, mild conditions, no solvent waste, simple workup. | acs.org |

| Solvent-Free | Grinding | Amines, Ammonium thiocyanate | Simplicity, speed, no solvent required for synthesis of thiourea derivatives. | asianpubs.org |

| Water | Catalytic Thiocyanation | Aromatic/Heteroaromatic compounds | Environmentally benign, mild conditions, often uses H₂O₂ as a clean oxidant. | sapub.orgresearchgate.net |

| Ionic Liquid | Nucleophilic Substitution | Alkyl halides, Sulfonate esters | Acts as both reagent and solvent, non-volatile, recyclable. | organic-chemistry.org |

Sustainable Catalytic Systems for Thiocyanation

The catalyst is a cornerstone of many chemical transformations, and developing sustainable catalytic systems is a key goal of green chemistry. For thiocyanation, this involves moving away from stoichiometric, toxic reagents towards recyclable, metal-free, or highly efficient, low-loading catalyst systems.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. Silica (B1680970) Boron Sulfonic Acid (SBSA) has been reported as an efficient and reusable solid acid catalyst for the thiocyanation of aromatic compounds in water, using hydrogen peroxide as a mild oxidant. sapub.orgresearchgate.net Graphene oxide has also been employed as a promising and recyclable heterogeneous carbocatalyst for the regioselective thiocyanation of phenols, anilines, and other activated arenes in water. researchgate.net

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, is another pillar of sustainable synthesis. Simple organic acids like phthalic acid and citric acid have been shown to effectively catalyze the thiocyanation of aromatic rings in green solvents like water or ethanol-water mixtures. researchgate.netsharif.edu These catalysts are inexpensive, readily available, and environmentally benign. researchgate.netsharif.edu

Finally, photocatalysis offers a sustainable approach by using visible light as a renewable energy source to drive chemical reactions. rsc.org These methods can often proceed under mild, room-temperature conditions. Organo-photoredox catalysts, such as eosin Y, can initiate thiocyanation reactions with high efficiency, avoiding the need for transition metals. rsc.org Some photochemical systems have been developed that are entirely catalyst-free, relying on light to enable the oxidative C-H thiocyanation of electron-rich arenes. rsc.org

| Catalyst Type | Specific Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Solid Acid | Silica Boron Sulfonic Acid (SBSA) | Thiocyanation of arenes in water | Reusable, efficient, metal-free, simple separation. | sapub.orgresearchgate.net |

| Heterogeneous Carbocatalyst | Graphene Oxide (GO) | Thiocyanation of phenols/anilines in water | Recyclable, metal-free, broad substrate scope. | researchgate.net |

| Organocatalyst | Phthalic Acid / Citric Acid | Thiocyanation of arenes in water/ethanol | Inexpensive, metal-free, environmentally benign. | researchgate.netsharif.edu |

| Organo-photocatalyst | Eosin Y (EY) | Visible-light mediated thiocyanation | Uses light as a green energy source, metal-free, mild conditions. | rsc.org |

Reaction Chemistry and Mechanistic Investigations of 3 Methylphenyl Thiocyanate

Nucleophilic Reactivity of the Thiocyanate (B1210189) Group

The thiocyanate functional group possesses two potential nucleophilic centers: the sulfur atom and the nitrogen atom. However, in the context of reactions involving external nucleophiles attacking the thiocyanate group itself, it is the electrophilic carbon atom of the cyano group that is the primary site of attack.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles due to the highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety. solubilityofthings.comutexas.eduucalgary.ca These reagents readily attack electrophilic carbon centers. solubilityofthings.com In their reaction with 3-Methylphenyl thiocyanate, the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the thiocyanate group.

This nucleophilic attack leads to the cleavage of the sulfur-carbon (S-CN) bond and the formation of a new carbon-carbon bond. The primary product of this reaction is a thioether (sulfide), where the 3-methylphenylthio group is attached to the organic group from the organometallic reagent. The cyanide group is displaced as a salt (e.g., Mg(CN)X or LiCN). This reaction provides a valuable route for the synthesis of unsymmetrical diaryl or alkyl-aryl thioethers.

A general mechanism involves the nucleophilic addition of the organometallic reagent to the C≡N triple bond, forming an intermediate which then collapses, cleaving the S-C bond to yield the thioether. ucalgary.ca

Table 1: Representative Reactions of Aryl Thiocyanates with Organometallic Reagents

| Organometallic Reagent | Substrate | Conditions | Product | Reference |

| Grignard Reagent (R'MgX) | This compound | Diethyl ether or THF | 3-Methylphenyl-R' thioether | utexas.edu |

| Organolithium Reagent (R'Li) | This compound | Diethyl ether or THF | 3-Methylphenyl-R' thioether | ucalgary.ca |

The thiocyanate group can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of thioethers and other sulfur-containing compounds. masterorganicchemistry.com The carbon atom of the thiocyanate is electrophilic and susceptible to attack, resulting in the displacement of the cyanide ion (CN⁻), which is a relatively good leaving group.

For instance, the reaction of this compound with thiolates (RS⁻) can lead to the formation of disulfides. Attack by alkoxides (RO⁻) would yield thionocarbonates, though this is less common. More specialized nucleophiles can also be used; for example, reaction with diphenylphosphine (B32561) oxide has been shown to produce phosphonothioates. researchgate.net Similarly, derivatization using sources of "CF₃⁻", such as TMSCF₃ (Trifluoromethyl(trimethyl)silane), can lead to the formation of trifluoromethyl thioethers. researchgate.net These reactions significantly expand the synthetic utility of this compound as an intermediate for introducing the 3-methylphenylthio moiety into various molecular frameworks. nih.gov

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | General Product Structure | Reference |

| Phosphine Oxide | Diphenylphosphine oxide | Phosphonothioate | (3-MeC₆H₄S)P(O)Ph₂ | researchgate.net |

| Fluoride (B91410) Source | TMSCF₃ / Initiator | Trifluoromethyl thioether | 3-MeC₆H₄SCF₃ | researchgate.net |

| Thiolate | Sodium ethanethiolate (NaSEt) | Disulfide | 3-MeC₆H₄S-SEt | masterorganicchemistry.com |

Electrophilic Reactivity of the Thiocyanate Group

The thiocyanate group can be added across carbon-carbon double or triple bonds (alkenes and alkynes). labster.com These reactions are typically classified as electrophilic additions, often proceeding through a radical or a cationic intermediate. solubilityofthings.comunacademy.comlasalle.edu For example, an oxidant such as iron(III) chloride (FeCl₃) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can oxidize a thiocyanate salt (e.g., KSCN) to generate a thiocyanate radical (•SCN). organic-chemistry.org This radical can then add to an alkene to form a β-thiocyanato alkyl radical, which is subsequently oxidized and trapped by a thiocyanate anion to yield a 1,2-dithiocyanate adduct. organic-chemistry.org

While these methods typically use inorganic thiocyanate salts, they illustrate the fundamental reactivity of the SCN group in additions to unsaturated systems. The reaction provides a direct method for the vicinal difunctionalization of alkenes and alkynes. organic-chemistry.org

The carbon-nitrogen triple bond of the thiocyanate group can act as a dipolarophile in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. academie-sciences.fr A well-documented example is the reaction of aryl thiocyanates with nitrile oxides, which are generated in situ from the corresponding hydroximoyl chlorides. researchgate.net

This reaction is a [3+2] cycloaddition where the nitrile oxide acts as the 1,3-dipole and the C≡N bond of the thiocyanate acts as the 2π component. researchgate.net The reaction is highly regioselective and results in the formation of a five-membered heterocyclic ring, specifically a 3,5-disubstituted-1,2,4-oxadiazole. The 3-methylphenylthio group remains attached at the 5-position of the resulting oxadiazole ring. This method provides an efficient, often eco-friendly, route to highly functionalized heterocyclic compounds. researchgate.net

Figure 1: [3+2] Cycloaddition of this compound with a Nitrile Oxide

Rearrangement Reactions (e.g., Thiocyanate-Isothiocyanate Isomerization)

Thiocyanates (R-SCN) can undergo rearrangement to form the thermodynamically more stable isothiocyanates (R-NCS). wikipedia.orgmdpi.com This isomerization is particularly well-known and often facile for allylic thiocyanates, which can rearrange via a wikipedia.orgwikipedia.org-sigmatropic mechanism. wikipedia.org

For alkyl and aryl thiocyanates, the rearrangement from the thiocyanate to the isothiocyanate form is more difficult and typically requires significant energy input, such as high temperatures or the use of a catalyst. google.comgoogle.com The reaction can be carried out in the vapor phase at temperatures of 200-400 °C over an isomerization catalyst, such as potassium thiocyanate or cadmium iodide supported on a porous carrier. google.com Liquid-phase isomerization at reflux temperatures is also possible with appropriate catalytic initiation. google.com

For this compound, the strong aryl C-S bond makes this rearrangement less favorable than for its alkyl counterparts. However, under forcing thermal or catalytic conditions, the equilibrium can be shifted toward the formation of 3-Methylphenyl isothiocyanate. The greater strength of the C-N bond compared to the C-S bond generally favors the isothiocyanate isomer at equilibrium. mdpi.com

Table 3: Conditions for Thiocyanate-Isothiocyanate Isomerization

| Substrate Type | Conditions | Product | Key Factor | Reference |

| Lower Alkyl Thiocyanates | Vapor phase, 200-400 °C, Catalyst (e.g., KSCN on silica) | Alkyl Isothiocyanate | High temperature, catalysis | google.com |

| Lower Alkyl Thiocyanates | Liquid phase, Reflux, Catalytic initiator | Alkyl Isothiocyanate | Catalysis | google.com |

| Allyl Thiocyanates | Often spontaneous, mild heating | Allyl Isothiocyanate | wikipedia.orgwikipedia.org-Sigmatropic rearrangement | wikipedia.org |

| Aryl Thiocyanates | High temperature, catalysis (inferred) | Aryl Isothiocyanate | Strong Ar-S bond requires forcing conditions | google.com |

Mechanistic Details and Factors Influencing Isomerization

The isomerization of thiocyanates (R-SCN) to their isothiocyanate (R-NCS) counterparts is a well-documented rearrangement in organic chemistry. While specific kinetic studies on this compound are not extensively detailed in the provided literature, the general mechanisms for related compounds provide a strong basis for understanding its behavior. For alkyl thiocyanates, isomerization can occur via a unimolecular S(_N)1 mechanism, particularly for secondary or tertiary alkyl groups. nih.gov However, for aryl thiocyanates, a direct S(_N)1 or S(_N)2 type pathway is not feasible due to the high energy of the aryl cation and the strength of the C-S bond.

Instead, isomerization of aryl thiocyanates often requires more forcing conditions, such as high temperatures. For instance, the isomerization of allyl thiocyanate to allyl isothiocyanate occurs upon distillation at temperatures around 150-152 °C. nih.gov This type of rearrangement in allylic systems is understood to proceed through a sigmatropic nih.govnih.gov rearrangement. nih.gov For aryl and acyl thiocyanates, thermal or catalytic conditions are typically necessary to promote the rearrangement. Computational studies on aroyl thiocyanates suggest that electron-withdrawing groups on the aromatic ring can facilitate the isomerization by stabilizing the transition state. scispace.com

Several factors are known to influence the isomerization of thiocyanates:

Temperature: Elevated temperatures are often required to overcome the activation barrier for the rearrangement, particularly for aryl thiocyanates. google.com

Catalysis: The process can be catalyzed by various substances. For lower alkyl thiocyanates, isomerization catalysts include anhydrous silica (B1680970) gel, often impregnated with salts like potassium thiocyanate, cadmium iodide, or zinc chloride. google.com These catalysts are typically employed in vapor-phase reactions at temperatures between 200 °C and 400 °C. google.com

Solvent: The polarity of the solvent can influence reaction pathways, especially in reactions where ionic intermediates may be formed. researchgate.net

Substituent Effects: The electronic nature of substituents on the aryl ring can impact the stability of the thiocyanate and the transition state energy for isomerization. Electron-withdrawing groups on a carbonyl attached to the thiocyanate group have been shown to lower the stability of the thiocyanate, thereby facilitating isomerization. scispace.com

The isomerization equilibrium generally favors the isothiocyanate form (R-NCS) due to the greater bond strength of the C-N bond compared to the C-S bond. nih.gov

Theoretical Prediction of Isomerization Pathways

Theoretical and computational chemistry provides significant insight into the mechanisms and energetics of thiocyanate isomerization. Density Functional Theory (DFT) is a common tool used to model these reaction pathways and predict their feasibility. nih.gov

For acyl thiocyanates, computational studies at the B3LYP/6-311+G(d,p) level have been used to investigate the rearrangement to acyl isothiocyanates. These studies calculate the activation barriers for the 1,3-shift of the acyl group from sulfur to nitrogen. The results indicate that the stability of the thiocyanate and the energy barrier to isomerization are highly dependent on the nature of the group attached to the carbonyl. acs.org

| Compound Type | Calculated Activation Barrier (kcal/mol) | Stability/Isolability |

| Acyl thiocyanates (RCO-SCN) | 30-31 | Isolable but sensitive |

| Thioacyl thiocyanates (RCS-SCN) | 20-30 | Unstable |

| Alkoxycarbonyl thiocyanates (ROCO-SCN) | ~40 | Isolable |

| Carbamoyl thiocyanates (R₂NCO-SCN) | ~40 | Isolable |

Table 1: Calculated activation barriers for the isomerization of various thiocyanate derivatives to their corresponding isothiocyanates, based on computational studies. acs.org

These theoretical predictions align with experimental observations. For example, the high calculated barrier for alkoxycarbonyl thiocyanates corresponds to their known stability as distillable compounds. acs.org Conversely, the low stability of 2,4,6-trimethylbenzoyl thiocyanate, which isomerizes rapidly, is suggested to involve a special mechanism influenced by steric factors. scispace.com DFT analysis has also been employed to support the observation that the N-bound isomer of a ruthenium polypyridyl thiocyanate complex is thermodynamically preferred over the S-bound isomer. nih.gov Such studies confirm that the isothiocyanate form is generally the more stable product. nih.gov

Radical Reactions Involving this compound

Thiocyanates can be key participants in radical reactions, either as products formed from radical intermediates or as precursors to other radical species. The thiocyanate moiety can be installed onto molecules through processes involving the thiocyanate radical (•SCN). researchgate.net

This radical is typically generated in situ via the oxidation of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). beilstein-journals.org Oxidizing agents like potassium persulfate (K₂S₂O₈) or electrochemical methods can be used to effect this transformation. beilstein-journals.orgmdpi.com

Once generated, the •SCN radical can engage in various transformations, including addition to unsaturated bonds like alkenes and alkynes. researchgate.netacs.org For example, the reaction of an α-azidochalcone with potassium thiocyanate in the presence of potassium persulfate proceeds through a radical pathway initiated by the formation of the thiocyanate radical. beilstein-journals.org Another study found that the reaction between thiocyanate anion (SCN⁻) and singlet oxygen (¹O₂) does not produce the thiocyanate radical, but instead generates the sulfur trioxide radical anion (SO₃•⁻) in situ. nih.gov

Formation and Reactivity of Aryl Radicals

The synthesis of aryl thiocyanates, including this compound, can be achieved through reactions involving aryl radical intermediates. A classic example is the Sandmeyer reaction, where an arenediazonium salt is converted into the corresponding aryl thiocyanate. rsc.orgwikipedia.org

The proposed mechanism involves a single electron transfer (SET) from a copper(I) species (CuSCN) to the diazonium salt. This generates a diazo radical, which rapidly loses dinitrogen (N₂) to form an aryl radical (Ar•). This highly reactive aryl radical then abstracts the thiocyano group from a copper(II) intermediate to yield the final aryl thiocyanate product. rsc.orgsemanticscholar.org

The generation of the aryl radical is a key step, and its existence can be confirmed by trapping experiments. For instance, the addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a radical scavenger, results in significantly decreased yields of the aryl thiocyanate product. rsc.orgsemanticscholar.org

Aryl radicals are versatile intermediates in organic synthesis. nih.gov A primary mode of their reactivity is Hydrogen Atom Transfer (HAT), where the aryl radical abstracts a hydrogen atom from another molecule. This process is thermodynamically favorable when abstracting from C(sp³)-H bonds, given the higher bond dissociation energy of the resulting aromatic C(sp²)-H bond. nih.gov

Electron Transfer Processes in Thiocyanate Transformations

Electron transfer is a fundamental process that initiates many of the radical reactions involving thiocyanates. As mentioned, the formation of aryl thiocyanates via the Sandmeyer reaction is predicated on a single electron transfer (SET) from Cu(I) to a diazonium salt. rsc.orgsemanticscholar.org

Similarly, the generation of the thiocyanate radical (•SCN) often begins with an electron transfer step.

Oxidative SET: Anodic oxidation of the thiocyanate anion (SCN⁻) is an electrochemical method to generate the •SCN radical. mdpi.com

Photochemical SET: Photoredox catalysis can also be employed. In some systems, a photoexcited catalyst can engage in an SET with a substrate to generate a radical intermediate. nih.govchaseliquidfuels.org For instance, photo-induced electron transfer processes catalyzed by thianthrenium salts have been used to synthesize aryl thiocyanates. mdpi.com

Chemical Oxidation: Chemical oxidants can accept an electron from SCN⁻. One-electron oxidation of SCN⁻ by powerful oxidants like the hydroxyl radical (•OH) results in the formation of the thiocyanate radical. nih.gov

These electron transfer events are crucial for activating the otherwise stable thiocyanate anion or for generating the reactive aryl radicals that can lead to the formation of this compound. nih.govrsc.org

Computational Mechanistic Studies of this compound Reactions

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of compounds like this compound. DFT calculations are frequently used to map out potential energy surfaces, identify intermediates, and calculate the energies of transition states. nih.govnih.gov

These studies can provide quantitative data, such as activation barriers, which help to explain experimental observations like reaction rates and product distributions. acs.org For example, computational analysis of the isomerization of aroyl thiocyanates has shown that the stability of the molecule is a key factor in the reaction, with electron-withdrawing groups facilitating the rearrangement. scispace.com Similarly, DFT calculations supported the experimental finding that the N-bound isomer is the thermodynamically favored product in the linkage isomerization of a ruthenium thiocyanate complex. nih.gov

Transition State Analysis and Reaction Coordinate Determination

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. saskoer.ca The transition state represents the energetic barrier that must be overcome for reactants to convert to products. arxiv.org Computational methods are essential for locating these fleeting structures and analyzing their properties. scm.com

Transition State Analysis: The analysis of a transition state involves determining its geometry and energy. For a reaction like the isomerization of this compound, the transition state would likely involve a structure where the tolyl group is partially bonded to both the sulfur and nitrogen atoms of the thiocyanate moiety. The energy of this state relative to the reactants determines the activation energy of the reaction. arxiv.org Computational tools can also perform vibrational frequency analysis; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com

Reaction Coordinate Determination: The reaction coordinate is the path of minimum energy that connects reactants and products via the transition state. arxiv.org For simple reactions, this might be a single parameter like a bond length or angle. For more complex reactions, such as those in biological systems or involving multiple steps, the reaction coordinate can be a complex combination of variables. arxiv.orgnih.gov Identifying the correct reaction coordinate is crucial for understanding the reaction mechanism and calculating accurate reaction rates. arxiv.org For example, in electrophilic aromatic substitution, the formation of the carbocation intermediate is the rate-determining step and represents the peak of the reaction coordinate diagram. saskoer.ca Computational methods like single direct-dynamics trajectory simulations can help elucidate the step-by-step process of bond breaking and formation, providing a detailed picture of the reaction dynamics along the coordinate. mdpi.com

Energy Profiles of Key Reaction Steps

The reaction pathways of aryl thiocyanates, including this compound, are often elucidated through computational chemistry, employing methods like Density Functional Theory (DFT). These studies provide detailed energy profiles for various reaction steps, identifying transition states and intermediates, and calculating their relative energies (activation energies and reaction enthalpies). While specific computational studies detailing the energy profiles for every reaction of this compound are not extensively published, the energy profiles of key reaction types common to aryl and alkyl thiocyanates have been investigated. These provide a strong basis for understanding the reactivity of the title compound.

One of the most fundamental reactions of organic thiocyanates is the isomerization to the thermodynamically more stable isothiocyanate. Another key reaction involves the thiocyanate group acting as a leaving group in nucleophilic substitution reactions or undergoing nucleophilic attack at different sites within the SCN moiety.

The unimolecular rearrangement of a thiocyanate to an isothiocyanate is a well-studied reaction class. Computational studies on analogous compounds, such as acyl and benzoyl thiocyanates, reveal the energy landscape of this transformation. acs.org The process typically proceeds through a three-membered ring transition state.

For the gas-phase rearrangement of benzoyl thiocyanate to benzoyl isothiocyanate, which serves as a model for aryl thiocyanates, DFT calculations have determined the activation barrier. acs.org The reaction is highly exothermic. acs.org A similar profile is expected for this compound, where the molecule must overcome a significant energy barrier to reach the transition state before rearranging to the more stable isothiocyanate isomer.

Table 1: Calculated Energy Data for the Isomerization of Phenyl-Substituted Thiocyanates (Analogous Systems)

| Reaction | Compound | Computational Method | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Source |

|---|---|---|---|---|---|

| Isomerization | Benzoyl thiocyanate | B3LYP/6-311+G(d,p) | 30 | -23 | acs.org |

| Isomerization | Acetyl thiocyanate | B3LYP/6-311+G(d,p) | 31 | -23 | acs.org |

| Isomerization | Allyl thiocyanate | B3LYP/6-311+G(d,p) | 20 | -13 | acs.org |

This table presents data for analogous compounds to illustrate the typical energy values associated with thiocyanate isomerization.

In photocatalyzed reactions, the energy profile can be significantly different. For instance, the isomerization of an alkyl thiocyanate can be initiated by a single-electron transfer (SET) from a photocatalyst. nih.gov DFT studies on such a system revealed a multi-step pathway. nih.gov

Reductive Cleavage: The first step is the reductive cleavage of the C-SCN bond, which is an exergonic process, forming an alkyl radical and a thiocyanate anion. nih.gov

Polar Crossover: The alkyl radical can then be oxidized to a carbocation. This step, known as a polar crossover, is typically endergonic. nih.gov

Recombination and Cyclization: The carbocation then combines with the thiocyanate anion to form the isothiocyanate, which can undergo further reactions like cyclization. nih.gov

Table 2: Calculated Free Energy Profile for a Photocatalyzed Alkyl Thiocyanate Isomerization (Analogous System)

| Reaction Step | Species Involved | Computational Method | Relative Free Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Reductive Cleavage | Alkyl Thiocyanate -> Alkyl Radical + SCN⁻ | [SMD(toluene) B3LYP-D3/def2-TZVPP] | -1.7 | nih.gov |

| Polar Crossover | Alkyl Radical -> Alkyl Carbocation | [SMD(toluene) B3LYP-D3/def2-TZVPP] | +2.6 | nih.gov |

This table provides representative energy values for steps in a photocatalyzed isomerization of an analogous alkyl thiocyanate.

Quantum chemical calculations have also been used to determine the most plausible mechanisms in reactions where thiocyanates act as electrophiles. In the reaction of α-thiocyanatoacetophenone with cyanothioacrylamides, two potential pathways for the subsequent intramolecular cyclization were evaluated: an S_N2 substitution of the thiocyanate group or a nucleophilic addition to the nitrile fragment of the SCN group. nih.gov

The calculated Gibbs energy profiles showed that the pathway involving intramolecular nucleophilic addition to the SCN carbon, followed by elimination of an HNCS molecule, was energetically more favorable for one diastereomer, while the direct S_N2 substitution was favored for the other. nih.gov This highlights how energy profiles are crucial for distinguishing between competing mechanistic pathways. The energy diagrams calculated for these pathways show the relative Gibbs free energies of the reactants, transition states, and intermediates, clarifying the most likely reaction course. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Methylphenyl Thiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise insights into the connectivity and environment of hydrogen and carbon atoms.

The ¹H and ¹³C NMR spectra of 3-Methylphenyl thiocyanate (B1210189) provide a complete map of its atomic framework. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum displays distinct signals for the aromatic protons and the methyl group protons. The aromatic protons, due to their different positions on the substituted ring, exhibit complex splitting patterns (multiplets) in the range of approximately δ 7.0–7.5 ppm. The methyl group protons appear as a sharp singlet at around δ 2.3–2.4 ppm, indicating no adjacent protons to couple with.

The ¹³C NMR spectrum complements this information by identifying each unique carbon atom. The carbon of the thiocyanate group (-SCN) is typically found in the region of δ 110–112 ppm. acs.org The aromatic carbons resonate between δ 125 and 140 ppm, with the carbon atom directly bonded to the methyl group (C3) and the one bonded to the thiocyanate group (C1) showing distinct chemical shifts due to the electronic effects of the substituents. The methyl carbon itself gives a signal at approximately δ 21 ppm. semanticscholar.org

Detailed analysis of coupling constants, particularly in high-resolution spectra, can further confirm the substitution pattern by revealing through-bond interactions between neighboring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methylphenyl Thiocyanate Note: These are approximate values based on spectroscopic principles and data from similar compounds. Actual experimental values may vary slightly.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| ¹H | Methyl (-CH₃) | ~2.35 | Singlet (s) |

| ¹H | Aromatic (H2, H4, H5, H6) | ~7.10 - 7.40 | Multiplet (m) |

| ¹³C | Methyl (-CH₃) | ~21.3 | - |

| ¹³C | Thiocyanate (-SCN) | ~111.5 | - |

| ¹³C | Aromatic (C1-C6) | ~125 - 140 | - |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). For this compound, COSY spectra would show cross-peaks connecting adjacent aromatic protons, allowing for a definitive assignment of their positions relative to one another around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms (¹H-¹³C one-bond correlations). researchgate.net It is invaluable for assigning the signal of each aromatic carbon to its attached proton. For instance, the aromatic proton signals in the ¹H spectrum would show a cross-peak to their corresponding carbon signals in the ¹³C spectrum. The methyl proton singlet would correlate with the methyl carbon signal.

Variable Temperature (VT) NMR studies can provide insight into the dynamic processes of a molecule, such as the rotation of functional groups. For this compound, VT-NMR could be used to investigate the rotational barrier of the thiocyanate group around the C-S bond. While this rotation is generally fast at room temperature, leading to sharp, averaged signals, cooling the sample to very low temperatures could potentially slow this rotation enough to observe distinct conformers, which would manifest as signal broadening or splitting. However, for a relatively small and unhindered group like the thiocyanate on a phenyl ring, significant changes are often only observed at very low temperatures. acs.org

Vibrational Spectroscopy (IR and Raman)

The most diagnostic feature in the vibrational spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the thiocyanate group. This vibration gives rise to a strong, sharp absorption band in the infrared spectrum, typically appearing in the range of 2140–2175 cm⁻¹. researchgate.netmdpi.com In Raman spectra, this band is also present and often intense. vscht.cz The precise position of this band is sensitive to the electronic environment, confirming the presence of the SCN moiety and distinguishing it from its isothiocyanate (-NCS) isomer, which absorbs at a slightly different frequency range (around 2050-2100 cm⁻¹).

The vibrational spectra are also rich with bands corresponding to the phenyl ring. The substitution pattern on the benzene (B151609) ring influences the exact frequencies and intensities of these bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands in the 3000–3100 cm⁻¹ region. up.ac.za

C=C Stretching: Skeletal C=C stretching vibrations within the aromatic ring produce a set of characteristic bands between 1450 and 1600 cm⁻¹. semanticscholar.orgscispace.com The intensity and position of these bands are characteristic of the substitution pattern.

C-H Bending: Out-of-plane C-H bending vibrations, which appear in the 700–900 cm⁻¹ region, are particularly diagnostic for the substitution pattern on the benzene ring. For a 1,3- (or meta-) substituted ring like that in this compound, characteristic bands are expected in this region. esisresearch.org

The presence of both the methyl and thiocyanate groups influences the electronic distribution and vibrational coupling within the ring, leading to a unique and identifiable spectral fingerprint. semanticscholar.org

Table 2: Key Vibrational Bands for this compound Note: These are characteristic frequency ranges. Specific values are determined experimentally.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 | IR, Raman | Medium |

| Thiocyanate C≡N Stretch | 2140 - 2175 | IR, Raman | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong |

| C-H Out-of-Plane Bending | 700 - 900 | IR | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unequivocal determination of a compound's molecular formula. savemyexams.com For this compound (C₈H₇NS), the theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of its constituent elements. savemyexams.combioanalysis-zone.com

This level of accuracy is crucial for distinguishing between isomers or other compounds that may have the same nominal mass. bioanalysis-zone.com HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve the high resolving power necessary for these precise measurements. researchgate.netalgimed.com The experimentally determined exact mass from an HRMS analysis of this compound would be expected to align closely with the calculated theoretical value, confirming its elemental composition. researchgate.netnih.gov

Table 1: Theoretical Exact Mass Calculation for this compound (C₈H₇NS) This table illustrates the calculation of the theoretical monoisotopic mass of this compound based on the precise masses of its constituent isotopes. Accurate Ar values are sourced from reference material. savemyexams.com

| Element | Symbol | Quantity | Accurate Ar (u) | Total Mass (u) |

| Carbon | C | 8 | 12.0000 | 96.0000 |

| Hydrogen | H | 7 | 1.0078 | 7.0546 |

| Nitrogen | N | 1 | 14.0031 | 14.0031 |

| Sulfur | S | 1 | 31.9721 | 31.9721 |

| Total | 149.0298 |

In mass spectrometry, the molecular ion of this compound, upon ionization, can undergo fragmentation, breaking into smaller, charged particles. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. savemyexams.comlibretexts.org The fragmentation process is influenced by the stability of the resulting ions and radicals. libretexts.org

For this compound, key fragmentation pathways would likely involve the cleavage of bonds within the thiocyanate group and the loss of the methyl group or other fragments from the aromatic ring. The most abundant fragment ion typically forms the base peak in the mass spectrum. docbrown.info

Common fragmentation patterns for aromatic compounds often show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org For thiocyanates, cleavage can occur at the C-S or S-CN bonds. The fragmentation of related aromatic and thiocyanate-containing compounds can provide insights into the expected patterns. raco.catmdpi.com For instance, the loss of the SCN group or cleavage of the C-C bond holding the methyl group are plausible fragmentation steps. docbrown.info

Table 2: Plausible Mass Fragments of this compound (C₈H₇NS) This table outlines potential fragment ions that could be observed in the mass spectrum of this compound, aiding in its structural confirmation. The formation of these fragments is based on general principles of mass spectrometry fragmentation. libretexts.orgdocbrown.info

| Fragment Ion | Formula | Mass (m/z) | Plausible Origin |

| Molecular Ion | [C₈H₇NS]⁺ | 149 | Ionization of the parent molecule |

| Loss of SCN | [C₇H₇]⁺ | 91 | Cleavage of the Ar-SCN bond |

| Loss of CH₃ | [C₇H₄NS]⁺ | 134 | Cleavage of the Ar-CH₃ bond |

| Thiocyanate radical ion | [SCN]⁺ | 58 | Cleavage of the Ar-SCN bond |

| Toluene fragment | [C₇H₈]⁺ | 92 | Rearrangement and fragmentation |

X-ray Crystallography of this compound Derivatives

The crystal structures of various organic thiocyanate derivatives reveal detailed information about bond lengths, bond angles, and torsional angles. researchgate.netiucr.org For instance, in derivatives containing a phenyl ring and a thiocyanate group, the geometry around the sulfur atom and the orientation of the SCN group relative to the ring are of primary interest.

In a related derivative, N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea, the molecule adopts a trans-cis configuration with respect to the thiono C=S bond. researchgate.net The study of various metal complexes with thiocyanate ligands also provides data on the geometry of the thiocyanate group itself, showing nearly linear S-C-N arrangements. rsc.org The C-S and C≡N bond lengths in thiocyanate derivatives are well-characterized. rsc.org For a this compound derivative, one would expect the phenyl ring to be largely planar, with the thiocyanate and methyl groups attached. The conformation would be determined by the minimization of steric hindrance between the substituents and the optimization of intermolecular interactions.

Table 3: Representative Bond Lengths and Angles in Thiocyanate-Containing Crystal Structures This table presents typical geometric parameters for the thiocyanate group and related bonds, as determined from X-ray crystallographic studies of various derivatives. These values provide a reference for the expected geometry in this compound. researchgate.netrsc.org

| Parameter | Bond/Angle | Typical Value | Source Context |

| Bond Length | S–C (thiocyanate) | ~1.63 Å | Observed in a thiocyanatocuprate complex. rsc.org |

| Bond Length | C≡N (thiocyanate) | ~1.15 Å | Observed in a thiocyanatocuprate complex. rsc.org |

| Bond Angle | C–S–C | ~99-102° | General range for thioethers. |

| Bond Angle | S–C–N | ~178-180° | Thiocyanate groups are typically linear. |

| Bond Angle | C–C–S (Aryl-SCN) | ~120° | Expected for an sp² carbon of the aromatic ring. |

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. mdpi.com For derivatives of this compound, these interactions would include van der Waals forces, π-π stacking interactions between aromatic rings, and potentially weaker C-H···N or C-H···S hydrogen bonds. rsc.orgnih.gov

Table 4: Common Intermolecular Interactions in Thiocyanate Derivative Crystals This table summarizes the types of non-covalent interactions that stabilize the crystal structures of compounds containing thiocyanate and aromatic moieties, which are relevant for understanding the crystal packing of this compound.

| Interaction Type | Description | Significance in Crystal Packing |

| C–H···S Hydrogen Bonds | A weak hydrogen bond between a C-H donor and the sulfur atom of the thiocyanate group. rsc.orgnih.gov | Contributes to the formation and stability of molecular assemblies. rsc.orgnih.gov |

| C–H···N Hydrogen Bonds | A weak hydrogen bond between a C-H donor and the nitrogen atom of the thiocyanate group. | Can link molecules into chains or more complex networks. |

| π–π Stacking | Attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings. researchgate.net | Important for organizing molecules in layers or stacks. |

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Often represent the largest contribution to the overall crystal packing. researchgate.netscirp.org |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. mdpi.com | Can be a primary directional force in the crystals of halogenated derivatives. mdpi.com |

Computational and Theoretical Chemistry of 3 Methylphenyl Thiocyanate

Quantum Chemical Studies

Quantum chemical studies for 3-methylphenyl thiocyanate (B1210189) involve the application of theoretical models to solve the Schrödinger equation, offering a detailed description of the molecule's electronic structure and energy. wikipedia.orgsolubilityofthings.com These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches. nih.govresearchgate.net

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules due to its balance of accuracy and computational efficiency. nih.govscience.govresearchgate.net DFT methods calculate the electron density of a system to determine its energy and other properties. sapub.org

Geometry optimization is a fundamental computational procedure used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mestrelab.comresearchgate.net For 3-methylphenyl thiocyanate, DFT calculations, often using the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry. researchgate.netresearchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. arxiv.org

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. researchgate.net By mapping the potential energy surface as a function of specific dihedral angles, such as the rotation around the C(aryl)-S bond, researchers can identify the most stable conformers and the energy barriers between them. researchgate.net For instance, the planarity and orientation of the thiocyanate group relative to the methyl-substituted phenyl ring are key aspects determined through these analyses.

Table 1: Representative Optimized Geometrical Parameters for a Thiocyanate-Containing Molecule (Calculated via DFT) Note: This table is illustrative. Actual values for this compound would require specific calculations.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S | 1.690 |

| S-C≡N | 1.830 | |

| C≡N | 1.160 | |

| Bond Angle (°) | C-S-C | 99.5 |

| S-C-N | 179.0 |

The electronic structure of a molecule governs its chemical reactivity. ijpsat.org DFT calculations provide crucial information about the distribution of electrons and the energies of molecular orbitals. irjweb.comacs.org

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. niscpr.res.inresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

Molecular Orbitals: Visualization of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance. In this compound, the HOMO is typically localized on the phenyl ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is often centered on the thiocyanate group, particularly the C≡N triple bond, suggesting this region is susceptible to nucleophilic attack. researchgate.net

Mulliken Charges: Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. ijpsat.orgniscpr.res.innih.gov These charges provide a quantitative measure of the electron distribution and help identify electrostatic interactions. niscpr.res.in In this compound, the nitrogen atom of the thiocyanate group is expected to have a significant negative charge, while the sulfur atom and the carbon atom bonded to it will likely carry positive charges, influencing the molecule's dipole moment and intermolecular interactions. irjweb.comnih.gov

Table 2: Illustrative Frontier Orbital Energies and Mulliken Charges Note: These values are examples and would need to be calculated specifically for this compound.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.805 |

| E_LUMO | -1.646 |

| Energy Gap (ΔE) | 5.159 |

| Mulliken Atomic Charges (e) | |

| Atom | Charge |

| Sulfur (S) | +0.25 |

| Thiocyanate Carbon (C) | +0.15 |

| Nitrogen (N) | -0.40 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.dereadthedocs.ioresearchgate.net It maps the electrostatic potential onto the electron density surface. uni-muenchen.de Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the thiocyanate group, making it a likely site for protonation or interaction with electrophiles. researchgate.netresearchgate.net Conversely, positive potential regions might be found around the hydrogen atoms of the methyl group and the phenyl ring. uni-muenchen.de

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters. wikipedia.orgsolubilityofthings.com

The simplest ab initio method is the Hartree-Fock (HF) theory. wikipedia.orgntnu.no HF calculations approximate the many-electron wavefunction as a single Slater determinant, which considers the average effect of electron-electron repulsion rather than the instantaneous interactions. wikipedia.orgntnu.no While computationally less demanding than more advanced methods, HF often provides a good starting point for more sophisticated calculations. nih.gov

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation effects, which are neglected in the HF approximation. wikipedia.orgnih.gov This inclusion of electron correlation generally leads to more accurate results for molecular geometries and energies compared to HF. claremont.edu

Comparing the results from ab initio methods like HF and MP2 with those from DFT provides a valuable benchmark for the accuracy of the computational approaches. nih.govdiva-portal.org

Geometries: Generally, MP2 calculations provide geometries that are in very good agreement with experimental data and are often considered a high-level reference. nih.gov DFT methods, particularly those with hybrid functionals like B3LYP, also yield highly accurate geometries, often comparable to or even better than MP2 for many systems, but at a lower computational cost. nih.govdiva-portal.org Hartree-Fock geometries, while qualitatively correct, tend to show systematic errors, such as underestimation of bond lengths, due to the neglect of electron correlation. ntnu.no

Energies: When comparing relative energies, such as conformational energy differences, MP2 and advanced DFT functionals typically provide more reliable results than HF. nih.gov Studies have shown that for many organic molecules, DFT functionals can predict relative energies with an accuracy that rivals more computationally expensive ab initio methods. diva-portal.orgaps.org The choice between DFT and ab initio methods often involves a trade-off between the desired accuracy and the available computational resources. wikipedia.orgntnu.no

Hyperconjugative Interactions and Charge Delocalization

Hyperconjugation involves the delocalization of electron density from a filled (donor) orbital, such as a bonding σ or π orbital, to an adjacent empty (acceptor) antibonding orbital. nih.gov This interaction results in a stabilization of the molecule. In this compound, NBO analysis reveals significant hyperconjugative interactions that are crucial to its stability. researchgate.net

Table 1: Representative Hyperconjugative Interactions in this compound

This table presents illustrative data based on typical NBO analysis of aromatic thiocyanates. Specific values are dependent on the computational method and basis set used.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C-C) of Phenyl Ring | π* (C-C) of Phenyl Ring | 15 - 25 |

| π (C-C) of Phenyl Ring | σ* (C-S) | 1 - 5 |

| LP (1) S | π* (C-C) of Phenyl Ring | 2 - 6 |

| LP (1) N | σ* (C-S) | ~ 2.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the observation of molecular motion over time, providing a dynamic picture of a molecule's behavior. mdpi.comnih.gov For this compound, MD simulations can map out its preferred shapes and how it interacts with its surroundings.

Conformational Landscapes and Flexibility

The primary source of flexibility in this compound arises from the rotation of the thiocyanate group relative to the phenyl ring. MD simulations can explore the potential energy surface related to this rotation. These simulations typically identify the lowest energy, and therefore most stable, conformations. For many aromatic compounds, a planar or near-planar conformation is favored as it maximizes the overlap between the π-system of the ring and the orbitals of the substituent, enhancing electronic delocalization.

Solvent Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly altered by the solvent it is dissolved in. researchgate.netconicet.gov.ar MD simulations can model these solvent effects by surrounding the this compound molecule with explicit solvent molecules. mdpi.com The polar thiocyanate group will interact differently with polar and non-polar solvents. In polar solvents like water, hydrogen bonding can occur between the solvent and the nitrogen atom of the thiocyanate group. researchgate.netnih.gov These specific solute-solvent interactions can influence the molecule's conformational preferences and the vibrational frequency of the C≡N bond. researchgate.netaip.org In contrast, non-polar solvents will interact mainly through weaker van der Waals forces. These simulations provide critical insights into how the solvent environment can impact the molecular structure and its reactivity pathways. conicet.gov.ar

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate structural assignments and interpret spectra. science.govresearchgate.net

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to predict spectroscopic parameters with a high degree of accuracy. science.govnih.govnih.gov

NMR Chemical Shifts: The precise chemical environment around each nucleus dictates its resonance frequency in Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach can calculate the magnetic shielding for each nucleus, which is then converted into a chemical shift. nih.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental data is a powerful tool for structure verification. arxiv.orgresearchgate.net

Vibrational Frequencies: Every molecule has a unique set of vibrational modes that can be observed using infrared (IR) and Raman spectroscopy. DFT calculations can predict the frequencies of these vibrations. science.govfaccts.de This is particularly useful for assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as the characteristic stretching frequencies of the C≡N and C-S bonds in this compound. nih.gov

Table 2: Comparison of Representative Theoretical and Experimental Spectroscopic Data

This table shows typical values. Experimental data can vary with solvent and conditions, while theoretical values depend on the level of theory and basis set.

| Parameter | Predicted Value Range | Typical Experimental Value |

| ¹³C NMR Chemical Shift (ppm) | ||

| C-SCN | 110 - 115 | ~112 |

| Aromatic Carbons | 120 - 140 | 125 - 138 |

| Methyl Carbon (CH₃) | 20 - 25 | ~21 |

| ¹H NMR Chemical Shift (ppm) | ||

| Aromatic Protons | 7.0 - 7.5 | 7.2 - 7.4 |

| Methyl Protons (CH₃) | 2.3 - 2.5 | ~2.4 |

| IR Vibrational Frequency (cm⁻¹) | ||

| C≡N Stretch | 2150 - 2170 | ~2155 |

| C-S Stretch | 700 - 720 | ~710 |

Validation against Experimental Data

The validation of computational models through comparison with experimental data is a critical step in theoretical chemistry. nih.gov This process ensures that the chosen level of theory and basis set accurately describe the molecular system, lending credibility to the calculated properties and predictions. acs.org For this compound, this validation typically involves comparing theoretically calculated parameters against values obtained from established analytical techniques such as spectroscopy and X-ray diffraction. Excellent agreement between theoretical and available experimental data is a key indicator of a reliable computational model. researchgate.net

Comparison of Geometric Parameters